molecular formula C17H19FN2O3 B10838768 (S)-N2-{4-[(3-fluorobenzyl)oxy]benzyl}serinamide

(S)-N2-{4-[(3-fluorobenzyl)oxy]benzyl}serinamide

Cat. No.: B10838768
M. Wt: 318.34 g/mol
InChI Key: UTIKAYGNKRMHTP-INIZCTEOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N2-{4-[(3-fluorobenzyl)oxy]benzyl}serinamide involves several steps. One common method includes the following steps :

    Formation of the intermediate: The initial step involves the reaction of 3-fluorobenzyl alcohol with 4-hydroxybenzylamine to form the intermediate 4-[(3-fluorobenzyl)oxy]benzylamine.

    Coupling with serine: The intermediate is then coupled with (S)-serine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using high-purity reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

(S)-N2-{4-[(3-fluorobenzyl)oxy]benzyl}serinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Properties

Molecular Formula

C17H19FN2O3

Molecular Weight

318.34 g/mol

IUPAC Name

(2S)-2-[[4-[(3-fluorophenyl)methoxy]phenyl]methylamino]-3-hydroxypropanamide

InChI

InChI=1S/C17H19FN2O3/c18-14-3-1-2-13(8-14)11-23-15-6-4-12(5-7-15)9-20-16(10-21)17(19)22/h1-8,16,20-21H,9-11H2,(H2,19,22)/t16-/m0/s1

InChI Key

UTIKAYGNKRMHTP-INIZCTEOSA-N

Isomeric SMILES

C1=CC(=CC(=C1)F)COC2=CC=C(C=C2)CN[C@@H](CO)C(=O)N

Canonical SMILES

C1=CC(=CC(=C1)F)COC2=CC=C(C=C2)CNC(CO)C(=O)N

Origin of Product

United States

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